Ezatiostat's primary mechanism involves binding to the G-site of the GSTP1-1 enzyme, which has a higher affinity for the drug than for its natural substrate, glutathione (GSH) [1]. This binding disrupts the normal function of GSTP1-1, as illustrated below.
Diagram illustrating this compound's mechanism of GSTP1 inhibition and JNK pathway activation.
This JNK activation is central to this compound's biological effects. In normal hematopoietic progenitor cells, this leads to growth, maturation, and myelostimulant activity [1] [2]. Conversely, in some cancer cells, it can trigger apoptosis or increase sensitivity to differentiating agents [1].
The following experimental protocols are commonly used to investigate the inhibitory effects of compounds like this compound on GSTP1.
This standard spectrophotometric assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which produces a conjugate that absorbs light at 340 nm [3].
To determine the inhibition constant (Ki) and identify the type of inhibition, kinetic studies are performed.
Computational methods predict how a small molecule interacts with the GSTP1 protein at the atomic level.
The inhibition of GSTP1 by this compound has shown promise in two main therapeutic areas:
The following table places this compound in the context of other relevant GSTP1-targeting compounds.
| Compound | Description | Key Experimental Data |
|---|
| 6-thio-dG Dimer | A dimeric form of a telomere-targeted drug [3]. | IC₅₀: 0.339 µM [3]. Kinetics: Mixed inhibition with GSH (Kᵢ: 0.972 µM); competitive with CDNB (Kᵢ: 0.723 µM) [3]. Binding Affinity: -7.9 kcal/mol [3]. | | 6-thio-dG Monomer | The monomeric form of the above compound [3]. | IC₅₀: 15.14 µM [3]. Kinetics: Non-competitive with GSH (Kᵢ: 12.26 µM); mixed with CDNB (Kᵢ: 11.41 µM) [3]. Binding Affinity: -6.2 kcal/mol [3]. | | Ethacrynic Acid | A known GSTP1 inhibitor [3]. | Binds to the enzyme's active site, reducing drug detoxification [3]. |
Ezatiostat's mechanism is centered on disrupting the inhibitory interaction between GSTP1-1 and Jun N-terminal kinase (JNK). The following diagram illustrates the signaling pathway and drug effect.
This compound inhibits the GSTP1-1/JNK complex, activating JNK to promote hematopoiesis.
Beyond JNK activation, GSTP1-1 also catalyzes S-glutathionylation, a post-translational modification that regulates various proteins, including kinases, phosphatases, and transcription factors [1]. By inhibiting GSTP1-1, this compound can modulate this process, impacting broader cellular signaling and stress response pathways [1].
Clinical studies, particularly in Myelodysplastic Syndrome (MDS), have demonstrated this compound's ability to produce multi-lineage hematologic improvements. The table below summarizes response rates from a phase 1-2a multicenter study of the intravenous formulation [2].
| Lineage with Cytopenia | Patients Evaluable (n) | Hematologic Improvement (HI) Response Rate |
|---|---|---|
| Erythroid (HI-E) | 38 | 24% (9/38) |
| Neutrophil (HI-N) | 26 | 42% (11/26) |
| Platelet (HI-P) | 24 | 50% (12/24) |
| Trilineage | 16 | 25% (4/16) |
In a subsequent phase II study of the oral formulation in 89 patients with low-to-intermediate-1 risk MDS [3]:
A notable case report also highlighted its efficacy in Idiopathic Chronic Neutropenia (ICN). A patient with G-CSF-resistant neutropenia achieved a complete and sustained normalization of her absolute neutrophil count (ANC), which allowed for the discontinuation of G-CSF and resolved active infections [4].
For researchers designing experiments with this compound, here is a summary of key methodological details from the clinical studies and preclinical evidence.
This compound represents a novel targeted approach in hematology by inhibiting GSTP1-1 to promote innate hematopoiesis. Clinical evidence supports its potential in treating cytopenias in MDS and other neutropenic conditions, especially where first-line growth factors are ineffective.
Future research may focus on:
The diagram below illustrates the key steps in this pathway.
In a non-stressed state, GSTP1 binds to and inhibits JNK. This compound's active metabolite, TLK117, binds to GSTP1 with high affinity, causing it to dissociate from JNK. This releases JNK from inhibition, allowing its phosphorylation and activation, subsequently leading to the transcription of genes responsible for cellular growth and maturation [1] [2].
The table below summarizes experimental data and biological outcomes linked to this compound-induced JNK pathway activation.
| Aspect | Experimental System/Model | Key Findings & Quantitative Data |
|---|---|---|
| Direct Mechanism | In vitro biochemical & cell models | TLK117 binds GSTP1 with >50-fold selectivity over GSTA/GSTM; Ki for GSTP1 ~400 nM [2]. |
| Sperm Function Impairment | Porcine sperm model | GSTP1-JNK dissociation decreased sperm viability, motility, mitochondrial activity; increased intracellular superoxides [1]. |
| Hematopoietic Stimulation | Clinical trials (MDS patients) | Trilineage hematologic responses; erythroid improvement in 24% of anemic patients, neutrophil improvement in 42%, platelet improvement in 50% [2]. |
| Cancer Cell Effects | TFE3-tRCC renal cancer cells | GSTP1 inhibition by this compound/Ezatiostat's active metabolite inhibited tumor growth and induced apoptosis [3]. |
To investigate this compound's mechanism, researchers use specific methodologies focusing on disrupting the GSTP1-JNK interaction and assessing downstream effects.
Comprehensive sperm functionality analysis demonstrates how JNK activation from GSTP1 dissociation impairs cells [1]:
This compound is recognized as a hematopoiesis-stimulating agent [2]. Its ability to promote the growth and maturation of blood cell precursors via JNK pathway activation provides a distinct mechanism for treating cytopenias in myelodysplastic syndromes (MDS). Clinical trials have shown trilineage responses and transfusion independence in some patients [2].
Beyond MDS, targeting the GSTP1-JNK axis is a promising strategy in oncology. Evidence suggests that inhibiting GSTP1 with this compound can:
Ezatiostat is a glutathione analog that is metabolized intracellularly to its active form, TLK117 [1]. TLK117 acts as a potent and selective inhibitor of GST P1-1 [2], an enzyme overexpressed in many neoplasms that negatively regulates cell growth and differentiation by binding to and inhibiting Jun N-terminal kinase (JNK) [3] [2] [1].
The diagram below illustrates the core mechanism of action.
This JNK activation is the pivotal event leading to the dual therapeutic effects of this compound: stimulation of normal hematopoietic progenitor growth and maturation, and promotion of apoptosis in malignant leukemic cells [4] [1].
This compound has been evaluated in clinical trials as both an intravenous (IV) liposomal formulation and an oral preparation, primarily in patients with low-to-intermediate-1 risk MDS.
Table 1: Hematologic Improvement (HI) in Phase 1-2a Study of IV this compound [1]
| Lineage Response | Patient Population (n) | Responders (n) | Response Rate |
|---|---|---|---|
| HI-Erythroid (HI-E) | Evaluable anemic patients (38) | 9 | 24% |
| HI-Neutrophil (HI-N) | Evaluable neutropenic patients (26) | 11 | 42% |
| HI-Platelet (HI-P) | Evaluable thrombocytopenic patients (24) | 12 | 50% |
| Trilineage Response | Patients with trilineage cytopenia (16) | 4 | 25% |
Table 2: Efficacy of Oral this compound in a Phase II Trial [2]
| Efficacy Measure | Result in RBC Transfusion-Dependent Patients |
|---|---|
| Transfusion Reduction | 29% of patients |
| Transfusion Independence | 11% of patients |
| Median Duration of Response | 34 weeks |
| Notable Observation | Multilineage responses were observed; higher responses were seen in some patients previously treated with lenalidomide. |
Beyond clinical trials, a case report documented a patient with G-CSF-resistant Idiopathic Chronic Neutropenia who achieved a complete and sustained normalization of absolute neutrophil count (ANC) with oral this compound treatment, enabling the discontinuation of G-CSF [5].
Research has identified a potential gene expression signature to predict response to this compound [4]. An analysis of bone marrow from MDS patients before treatment found that:
This suggests that patients whose MDS biology is characterized by lower baseline JNK pathway activity are more likely to respond to the drug, aligning perfectly with its mechanism of JNK activation [4].
For researchers, here are the key methodological details from the gene expression profiling study that identified the predictive signature [4]:
This compound has been generally well-tolerated in clinical trials. The safety profile differs between formulations:
As of the latest available data, this compound remains an investigational drug and has not yet received FDA approval [6]. Expert opinion suggests that because of its tolerable profile as a monotherapy, the most potential benefit may come from combining this compound with other agents like lenalidomide [3]. Its novel mechanism of action addresses a significant unmet medical need for lower-risk MDS patients who have become transfusion-dependent and have few therapeutic options [4].
This compound is a glutathione analog prodrug. Its biological activity is primarily mediated through its metabolites, with TLK117 being the key active metabolite responsible for its pharmacological effect [1] [2].
The table below summarizes the core metabolites:
| Metabolite | Role & Characteristics |
|---|---|
| TLK117 | Primary active metabolite; selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1) with high affinity [1] [2]. |
| TLK235 | Principal metabolite [1]. |
| TLK236 | Principal metabolite [1]. |
The primary mechanism of action is the indirect activation of Jun N-terminal Kinase (JNK) [1] [2] [3]:
> The this compound metabolite TLK117 binds GST P1-1, freeing JNK to promote hematopoiesis.
This compound has been developed in both intravenous (liposomal) and oral formulations [1] [2].
The table below summarizes hematologic improvement (HI) responses from a phase 1-2a study of IV this compound in 54 MDS patients [2]:
| Lineage / Cytopenia Type | Patients with Improvement (n/N) | Hematologic Improvement (HI) Rate |
|---|---|---|
| Erythroid (HI-E) | 9/38 | 24% |
| Neutrophil (HI-N) | 11/26 | 42% |
| Platelet (HI-Pl) | 12/24 | 50% |
| Trilineage (in patients with trilineage cytopenia) | 4/16 | 25% |
Here is a summary of the methodology from a key Phase 1-2a clinical trial [2]:
Ezatiostat is a glutathione analog prodrug that is metabolized into its active form, TLK117 [1]. Its primary target is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme that is overexpressed in many neoplasms and functions as a negative regulator of cell growth and differentiation [1] [2].
The proposed mechanism by which this compound stimulates hematopoiesis involves the Jun-N-terminal kinase (JNK) pathway, as illustrated below.
Figure: Proposed molecular mechanism of this compound-induced hematopoiesis. This compound metabolites inhibit GSTP1-1, leading to JNK activation and promotion of hematopoietic progenitor growth and maturation. [1] [3] [2]
Beyond stimulating normal progenitors, this compound has also been shown to trigger apoptosis in leukemic cells and increase reactive oxygen species (ROS) in dysplastic cells, suggesting a dual mechanism of action that also targets the malignant clone [3] [4].
The following table summarizes key quantitative findings from in vitro models and human clinical trials that demonstrate the hematopoietic stimulatory effects of this compound.
| Model / Study Population | Key Experimental Findings | Reported Outcomes / Efficacy |
|---|---|---|
| In vitro human bone marrow progenitor cultures [4] | Exposure to this compound | Myelostimulant activity observed |
| HL60 cell line (preclinical model) [5] | Exposure to this compound | Differentiation of granulocytes and monocytes induced |
| Phase I/II Trial (IV liposomal this compound) in MDS (n=54) [1] | Various doses and schedules | Trilineage response: 4/16 (25%) patients with trilineage cytopenias Erythroid improvement (HI-E): 9/38 (24%) Neutrophil improvement (HI-N): 11/26 (42%) Platelet improvement (HI-P): 12/24 (50%) | | Phase I Trial (Oral this compound) in lower-risk MDS (n=45) [1] | Daily doses up to 6000 mg, days 1-7 of a 21-day cycle | 17 hematologic improvement (HI) responses observed, mostly at higher doses (4000-6000 mg/day) | | Phase II Trial (Oral this compound) in lower-risk MDS (n=89) [1] | Two extended dosing schedules | Transfusion reduction: 29% of RBC transfusion-dependent patients Transfusion independence: 11% of patients Median response duration: 34 weeks |
Gene expression profiling of bone marrow from MDS patients before treatment has identified a potential molecular signature that could predict response to this compound [3].
As of the latest information, this compound remains an investigational drug and has not yet received full FDA approval [5]. A Phase II trial in MDS was listed as ongoing, with a Phase III trial planned [1]. Future research directions include:
Ezatiostat is a synthetic tripeptide analog of glutathione and a peptidomimetic inhibitor of GST P1-1 [1] [2]. Its primary metabolite, TLK117, binds with high selectivity to GST P1-1, an enzyme that is overexpressed in many neoplasms and acts as a negative regulator of growth by binding to and inhibiting c-Jun N-terminal kinase (JNK) [1] [3]. The inhibition of GST P1-1 by TLK117 facilitates its dissociation from JNK, leading to JNK activation [1] [3]. JNK is a key regulator of cellular proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to activate the caspase-dependent apoptotic pathway and may increase reactive oxygen species (ROS) in dysplastic cells, contributing to the death of malignant clones [4]. In some resistant cell lines, chronic exposure to this compound can also lead to elevated activities of JNK and ERK1/ERK2, allowing survival under stress [2].
The following diagram illustrates the core mechanism of action of this compound.
This protocol summarizes the methods for assessing the pro-apoptotic effects of this compound on human leukemic cell lines, based on published research [2].
The overall process for conducting chronic exposure assays to select for resistant clones is outlined below.
This table consolidates the critical parameters for setting up this compound experiments in leukemic cell lines.
| Parameter | Specification | Details / Rationale |
|---|---|---|
| Cell Line | HL60 [2] | Human myeloid leukemic cells. |
| This compound (Stock) | 100 mg/mL in DMSO [2] | ~155 mM; use fresh, dry DMSO. Store powder at -20°C [2]. |
| Working Concentrations | 2.5 - 50 µM [2] | Range for chronic exposure & resistant clone selection. |
| Incubation Time | 8 h, 24 h [2] | Timepoints for analyzing acute apoptotic effects. |
| Resistance Selection | Incremental (5 µM) [2] | Increase concentration every 3-4 passages. |
| Key Metabolite | TLK117 [1] | Active form that inhibits GST P1-1. |
The following table summarizes quantitative data and biological observations from this compound treatment in preclinical models.
| Experimental Context | Observed Outcome | Biological Implication |
|---|---|---|
| In Vitro (HL60 cells) | Chronic exposure up to 50 µM led to resistant clones with elevated JNK1 and ERK1/2 activity [2]. | Suggests a mechanism by which cancer cells can adapt to sustained this compound pressure. |
| In Vivo (Mouse Models) | Stimulated lymphocyte production and bone marrow progenitor (CFU-GM) proliferation in GSTπ+/+ but not GSTπ-/- mice [2]. | Confirms GST P1-1 inhibition is central to the myelostimulatory effect; provides a genetic validation of the target. |
| Clinical (MDS Patients) | HI-Neutrophil: 42% (11/26); HI-Platelet: 50% (12/24); HI-Erythroid: 24% (9/38) [3]. | Demonstrates the translational potential of this compound to improve multilineage hematopoiesis in a clinical setting. |
Ezatiostat is a glutathione analog prodrug. Its active metabolites (TLK117 being the primary one) selectively inhibit the enzyme Glutathione S-Transferase P1-1 (GST P1-1) [1] [2]. GST P1-1 is overexpressed in many neoplasms and functions as a negative regulator of cell growth and differentiation by binding to and inhibiting key signaling kinases like c-Jun N-terminal kinase (JNK) [1] [3].
By inhibiting GST P1-1, this compound facilitates its dissociation from JNK. This releases JNK from inhibition, leading to its activation. The subsequent activation of downstream signaling pathways promotes the growth, differentiation, and maturation of hematopoietic progenitor cells, while also inducing apoptosis in some leukemic cell lines [1] [2] [3]. The following diagram illustrates this core signaling mechanism.
The hematopoietic stimulation effect of this compound has been demonstrated in both in vitro models and clinical trials, primarily involving patients with Myelodysplastic Syndromes (MDS) or Idiopathic Chronic Neutropenia (ICN).
Table 1: Hematologic Improvement (HI) in MDS Patients from a Phase 1-2a Clinical Trial (N=54) [2]
| Lineage with Cytopenia | Patients with Improvement (n) | Patients Evaluable (n) | HI Rate (%) |
|---|---|---|---|
| Erythroid (HI-E) | 9 | 38 | 24% |
| Neutrophil (HI-N) | 11 | 26 | 42% |
| Platelet (HI-P) | 12 | 24 | 50% |
| Trilineage (in patients with trilineage cytopenias) | 4 | 16 | 25% |
Table 2: Common Adverse Events Associated with this compound Formulations [1] [2]
| Adverse Event | Intravenous (IV) Formulation | Oral Formulation |
|---|---|---|
| Most Common AEs | Infusion-related reactions | Low-grade gastrointestinal events |
| Specific Events | Back pain, chills, flushing, bone pain | Nausea (65%), Diarrhea (43%), Vomiting (31%) |
This protocol is used to evaluate the direct impact of this compound on the growth and differentiation of human bone marrow progenitor cells [1] [3].
Cell Culture Setup:
Treatment and Incubation:
Endpoint Analysis:
This outlines the dosing schedules that have been evaluated in clinical trials for patients with cytopenias [1] [2] [3].
Oral Dosing (for MDS and ICN):
Intravenous Dosing (Historical, for MDS):
This compound represents a novel class of hematopoietic stimulant with a unique mechanism of action targeting the GST P1-1/JNK signaling axis. The provided protocols and data offer a foundation for researchers to further investigate its potential in treating cytopenias and explore its applications in new therapeutic contexts.
Myelodysplastic Syndromes (MDS) represent a heterogeneous group of clonal hematopoietic stem cell disorders characterized by peripheral blood cytopenias, ineffective hematopoiesis, and a variable risk of progression to acute myeloid leukemia (AML). The pathophysiological complexity of MDS presents significant therapeutic challenges, particularly for patients with non-deletion (5q) lower-risk disease who have limited treatment options. Ezatiostat hydrochloride (Telintra), a glutathione S-transferase P1-1 (GST P1-1) inhibitor, represents a novel targeted approach for treating cytopenias associated with International Prognostic Scoring System (IPSS) Low or Intermediate-1 risk MDS. The scientific rationale for combining this compound with lenalidomide stems from their complementary mechanisms of action: this compound promotes the maturation of hematopoietic progenitors while inducing apoptosis in cancer cells, and lenalidomide exhibits immunomodulatory effects with demonstrated activity in MDS.
The clinical development of this combination therapy specifically addresses the unmet need in non-del(5q) MDS patients, where lenalidomide monotherapy has shown limited efficacy compared to its remarkable activity in del(5q) MDS. Preclinical data suggest that this compound does not exhibit myelosuppressive effects and may potentially act as a cytoprotective agent when combined with lenalidomide, which is known to have significant myelotoxicity. Furthermore, clinical observations from phase 2 studies of single-agent this compound demonstrated a higher transfusion independence rate (40%) in the subset of patients previously treated with lenalidomide, providing a strong rationale for formal evaluation of this combination [1].
A phase I dose-ranging study evaluated the safety and efficacy of this compound in combination with lenalidomide in 19 patients with non-del(5q) low to intermediate-1 risk MDS. The multilineage responses observed in this trial demonstrated the hematopoietic stimulatory effects of this combination approach. This compound was administered at two dose levels (2000 mg or 2500 mg/day) in combination with 10 mg of lenalidomide on days 1–21 of a 28-day cycle [1] [2].
Table 1: Hematologic Improvement Responses by Lineage and Dose Group
| Response Category | 2000 mg/10 mg Dose Group | 2500 mg/10 mg Dose Group | Overall Response |
|---|---|---|---|
| HI-Erythroid (HI-E) | 4/10 patients (40%) | 1/4 patients (25%) | 5/14 patients (36%) |
| HI-Platelet (HI-P) | 3/5 patients (60%) | Not reported | 3/5 patients (60%) |
| RBC Transfusion Independence | 3/7 patients (43%) | Not specified | 3/7 patients (43%) |
| Trilineage Response | 1/3 patients (33%) | 0 patients | 1/3 patients (33%) |
The dose-dependent response pattern observed in this study led researchers to recommend the 2000 mg/10 mg dose combination for future clinical development. Notably, all multilineage responses were observed at this lower dose level, suggesting that maximum tolerated dose may not correlate with optimal biological activity for this combination [1]. Importantly, the trial included one patient for whom prior lenalidomide monotherapy had been ineffective, yet this patient achieved RBC transfusion independence with the combination therapy, indicating that this compound may overcome resistance to lenalidomide in some cases [1] [3].
The combination therapy demonstrated a manageable safety profile with no unexpected toxicities reported. The incidence and severity of adverse events were consistent with that expected for each drug alone, suggesting no significant pharmacokinetic interactions or synergistic toxicities [1] [2].
Table 2: Adverse Event Profile of this compound in Combination with Lenalidomide
| Adverse Event Type | Most Common Events | Grade (NCI CTCAE v3.0) | Attribution |
|---|---|---|---|
| Non-hematologic | Fatigue, anorexia, nausea, diarrhea, vomiting | Mostly Grade 1 & 2 | Related to this compound |
| Hematologic | Thrombocytopenia, neutropenia, anemia | Grade 3 & 4 | Related to lenalidomide |
| Infusion-related | Back pain, chills, flushing, bone pain (IV formulation) | Grade 1 & 2 | Related to liposomal vehicle |
The gastrointestinal adverse events associated with oral this compound were generally low-grade and manageable, with nausea (65% of patients), diarrhea (43%), vomiting (31%), constipation (13%), and abdominal pain (9%) reported in phase I studies of the monotherapy [4]. The hematologic toxicities observed were consistent with the known safety profile of lenalidomide in MDS patients and were manageable with standard supportive care measures [1].
Drug Formulations: this compound is formulated as 500 mg tablets containing this compound hydrochloride with excipients including mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry Clear. Lenalidomide is commercially available in multiple strength capsules [1].
Dosing Schedule: The recommended phase 2 dose established from the phase 1 study is This compound 2000 mg total daily (administered as 1000 mg orally twice daily) in combination with lenalidomide 10 mg orally once daily on days 1–21 of a 28-day treatment cycle [1] [5].
Treatment Duration: Patients should continue treatment until MDS disease progression, lack of MDS response (defined as lack of hematologic improvement after 2 cycles), unacceptable toxicities, or patient withdrawal from treatment. Dose modifications may be implemented based on tolerance, with the this compound dose reducible to 1500 mg daily for persistent Grade 2 or higher gastrointestinal toxicity [1].
Inclusion Criteria: Patients aged ≥18 years with histologically confirmed diagnosis of non-del(5q) MDS; Low or Intermediate-1 risk by IPSS; WHO classification subtypes including RA, RARS, RCMD, RCMD-RS, RAEB-I (with <10% marrow blasts), MDS-U, and MDS/MPN-U without leukocytosis; ECOG performance status of 0 or 1; adequate hepatic and renal function [1].
Exclusion Criteria: Patients with deletion 5q abnormality; prior allogeneic bone marrow transplantation; history of IPSS higher-risk MDS or AML; proliferative CMML; use of oral corticosteroids at doses >10 mg daily; active infection requiring intravenous antibiotics; hepatitis B/C or HIV infection [1].
Prior Therapy Considerations: A 4-week washout period is required for growth factors and all prior MDS treatments before study enrollment. The combination may be particularly suitable for patients who have failed prior lenalidomide monotherapy, as evidence suggests potential efficacy in this population [1].
Assessment Timeline: Hematologic response assessments should be conducted every two cycles (8 weeks) using IWG 2006 criteria. Physical examination and laboratory assessments (CBC with differential and serum chemistry profile) should be performed on day 1 of each treatment cycle [1].
Transfusion Requirements: Document RBC transfusion requirements during the preceding 8-week baseline period and throughout treatment. RBC transfusion independence is defined as freedom from transfusions during any consecutive 56-day period post-baseline [1].
Hematologic Improvement Criteria:
The therapeutic activity of this compound in MDS involves a sophisticated molecular mechanism centered on its interaction with GST P1-1. This compound is metabolized to TLK117, which selectively binds to and inhibits GST P1-1, an enzyme that is overexpressed in many human cancers and functions as a negative regulator of cellular growth and differentiation [4]. GST P1-1 normally binds to and inhibits Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. TLK117 facilitates the dissociation of GST P1-1 from JNK, leading to JNK activation and subsequent promotion of growth and maturation of hematopoietic progenitors [7] [4].
The complementary mechanisms of this compound and lenalidomide create a rational therapeutic combination. While this compound directly stimulates hematopoietic differentiation through JNK activation, lenalidomide exhibits multiple mechanisms of action including modulation of cytokine production, inhibition of angiogenesis, immunomodulatory effects, and in del(5q) MDS, direct targeting of the haploinsufficient phenotype through effects on genes such as RPS14, miRNA-145, miRNA-146a, and SPARC [8]. In non-del(5q) MDS, lenalidomide's activity is less pronounced but may still enhance erythropoiesis through modulation of the bone marrow microenvironment [8].
Diagram 1: Molecular mechanisms of this compound and lenalidomide combination therapy in MDS. This compound metabolites inhibit GST P1-1, activating JNK/c-JUN signaling to stimulate hematopoiesis and induce apoptosis in malignant cells. Lenalidomide targets haploinsufficient genes in MDS pathogenesis, complementing this compound's activity.
The JNK/c-JUN pathway activation by this compound has dual consequences in the context of MDS. In normal hematopoietic progenitor cells, it promotes proliferation and maturation along multiple lineages, addressing the cytopenias that characterize MDS. Simultaneously, in malignant cells, it activates caspase-dependent apoptotic pathways and increases reactive oxygen species, potentially inhibiting the emergence of malignant clones [1] [6]. This dual functionality makes this compound particularly well-suited for MDS treatment, where both stimulation of normal hematopoiesis and suppression of the abnormal clone are desired therapeutic outcomes.
The immunomodulatory effects of lenalidomide complement this mechanism by modifying the bone marrow microenvironment to support more effective hematopoiesis. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to the ineffective hematopoiesis in MDS, while enhancing the activity of natural killer cells and other immune effectors [8]. The combination of this compound's direct hematopoietic stimulatory effects with lenalidomide's immunomodulatory actions creates a multi-targeted approach to addressing the complex pathophysiology of MDS.
Diagram 2: Complementary mechanisms of this compound and lenalidomide demonstrating how their distinct pathways converge to improve hematopoiesis in MDS.
Research has identified potential molecular predictors of response to this compound therapy through gene expression profiling of bone marrow mononuclear cells from MDS patients. A study analyzing pre-therapy samples from 30 patients (9 responders and 21 non-responders) treated with this compound identified a distinctive gene expression signature that differentiated responders from non-responders [6].
The response profile was characterized by under-expression of genes comprising the JNK/c-JUN molecular pathway in patients who responded to this compound, while non-responders showed over-expression of these pathway genes. This finding is particularly noteworthy as it suggests that both the biology of the disease and the molecular mechanism of action of the drug are positively correlated, providing a potential biomarker for patient selection [6]. The analysis also revealed that the this compound response profile contains two miRNAs that regulate expression of genes known to be implicated in MDS disease pathology, offering additional potential biomarkers for treatment selection.
The identification of predictive biomarkers for this compound response has significant implications for the clinical development of this agent and its combination with lenalidomide. The ability to identify patients most likely to respond to this compound before therapy initiation would represent a significant advancement in personalized medicine for MDS, potentially improving response rates and reducing unnecessary treatment in patients unlikely to benefit [6].
The heterogeneous nature of MDS has historically complicated treatment selection, with clinicians relying primarily on clinical parameters such as IPSS score and cytogenetic findings rather than specific biological markers. The development of a validated predictive signature for this compound response could enable more targeted use of this agent, particularly in combination with lenalidomide, potentially expanding the population of non-del(5q) MDS patients who can derive meaningful clinical benefit from lenalidomide-containing regimens [1] [6].
The table below summarizes the solubility data for Ezatiostat in DMSO and Ethanol, as reported by multiple suppliers. This information is crucial for preparing concentrated stock solutions.
| Solvent | Reported Solubility | Source / Catalog No. | Molecular Weight (g/mol) |
|---|---|---|---|
| DMSO | 100 mg/mL (155.35 mM) [1] | Selleckchem | 643.67 [1] |
| >50 mg/mL (94.4 mM) [2] | TargetMol (T5097) | 529.65 [2] | |
| 100 mg/mL (188.80 mM) [3] | MedChemExpress (HY-13634A) | 529.65 [3] | |
| 80 mg/mL [4] | AbMole (M2557) | 529.65 [4] | |
| Ethanol | 15 - 25 mg/mL [1] | Selleckchem | 643.67 [1] |
| 20 mg/mL (37.76 mM) [2] | TargetMol (T5097) | 529.65 [2] | |
| ≥ 100 mg/mL (188.80 mM) [3] | MedChemExpress (HY-13634A) | 529.65 [3] | |
| 80 mg/mL [4] | AbMole (M2557) | 529.65 [4] |
Note on Molecular Weight: A key discrepancy exists in the provided data. One source lists the molecular weight as 643.67 g/mol [1], while others report 529.65 g/mol [2] [3] [4]. This is likely because this compound is often handled as a salt (e.g., hydrochloride). The difference significantly affects molarity calculations.
This protocol outlines the steps for preparing a 100 mM this compound stock solution in DMSO, a common starting point for in vitro assays.
Principle A concentrated stock solution allows for precise, low-volume aliquoting into cell culture or biochemical assays, ensuring consistent drug exposure across experiments while keeping the final concentration of DMSO low enough to be non-toxic to cells (typically below 0.1-1.0%).
Materials
Workflow The following diagram illustrates the stock solution preparation process.
Procedure
Ezatiostat is a glutathione analog prodrug that acts as an inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many cancers and known to suppress Jun-N-terminal kinase (JNK) activity [1] [2]. The proposed mechanism for its myelostimulant effect is illustrated below:
The following protocol is summarized from studies investigating this compound's myelostimulant activity in a mouse model [2].
1. Objective: To evaluate the in vivo myelostimulant effect of this compound (TLK199) on myeloid progenitor cell proliferation in mice.
2. Experimental Animals:
3. Test Article and Formulation:
4. Dosage and Administration:
5. Experimental Procedures and Timeline:
6. Key Endpoint Assays:
The table below summarizes quantitative results from the animal model study [2].
Table 1: In Vivo Myelostimulant Activity of this compound in Mice
| Parameter | GSTP1+/+ Mice (Vehicle) | GSTP1+/+ Mice (this compound) | GSTP1-/- Mice (this compound) |
|---|---|---|---|
| Myeloid Progenitor (CFU-GM) Proliferation | Baseline level | Increased | No significant change |
| Lymphocyte Generation | Baseline level | Increased | No significant change |
| Mechanism Confirmation | — | Activity present | Activity absent |
The available information on the specific in vivo protocol is limited. To build upon this foundational work, I suggest you:
Ezatiostat is a glutathione analog and a selective inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many cancers and involved in cellular growth regulation [1] [2].
The diagram below illustrates this signaling pathway.
Phase 1-2a testing of this compound for MDS was conducted using two different formulations: intravenous liposomes and oral tablets.
A multicenter, open-label, multidose-escalation study was conducted in patients with all French-American-British (FAB) types of MDS [1].
A subsequent phase 1 multicenter dose-escalation study evaluated the safety and pharmacokinetics of this compound tablets [4].
The table below summarizes the core design of these two studies.
| Parameter | Intravenous (Liposomal) Study [1] | Oral (Tablet) Study [4] |
|---|---|---|
| ClinicalTrials.gov ID | NCT00035867 | NCT00280631 |
| Treatment Cycle | 14 days | 21 days |
| Dosing Days per Cycle | Days 1-5 | Days 1-7 |
| Number of Dose Levels | 5 | 10 |
| Dose Range | 50 - 600 mg/m² | 200 - 6000 mg (total dose) |
| Primary Endpoints | MTD/OBD, Safety, Pharmacokinetics | Safety, Pharmacokinetics |
Trilineage responses were observed in a subset of patients. The table below summarizes hematologic improvement rates based on the IV study, as defined by the MDS International Working Group (IWG) 2000 criteria [1].
| Lineage | Patient Population | HI Response Rate |
|---|---|---|
| Erythroid (HI-E) | 38 patients with anemia | 9/38 (24%) |
| Neutrophil (HI-N) | 26 patients with neutropenia | 11/26 (42%) |
| Platelet (HI-P) | 24 patients with thrombocytopenia | 12/24 (50%) |
| Trilineage | 16 patients with trilineage cytopenia | 4/16 (25%) |
In the oral formulation study, 17 HI responses were observed across all dose levels, with 11 responses occurring at the higher doses (4000 to 6000 mg) [4].
This protocol outlines the key procedures for a phase 1 dose escalation study of oral this compound, based on the published trial [4].
The phase 1 studies established a favorable safety profile for this compound. The most common adverse events for the IV formulation were grade 1/2 infusion-related reactions (e.g., chills, back pain, flushing) [1]. The oral formulation primarily caused low-grade gastrointestinal events (e.g., nausea, diarrhea, vomiting) [3] [4]. The concentration of active metabolites increased proportionally with the dose, indicating predictable pharmacokinetics [1] [4].
The observed multilineage hematologic responses are clinically significant, as they were accompanied by reduced transfusion requirements and improved bone marrow cellularity [1]. This compound represents a novel therapeutic approach for MDS by targeting the differentiation block in hematopoiesis rather than being directly cytotoxic.
Future clinical development should focus on:
This compound hydrochloride (Telintra, TLK199) is a novel glutathione S-transferase P1-1 (GST P1-1) inhibitor in clinical development for the treatment of cytopenias associated with myelodysplastic syndromes (MDS). As a synthetic tripeptide analog of glutathione, this compound exerts its therapeutic effects through indirect activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. The drug is metabolized to TLK117, which selectively binds to GST P1-1 with high affinity, facilitating its dissociation from JNK and leading to JNK activation through phosphorylation. This mechanism subsequently promotes the growth and maturation of hematopoietic progenitors while simultaneously promoting apoptosis in human leukemia blast cells [1] [2].
The dual mechanism of action of this compound addresses the fundamental pathophysiology of MDS, which is characterized by ineffective hematopoiesis and peripheral cytopenias. GST P1-1 serves as a negative regulator of JNK, and its inhibition by this compound overcomes the differentiation block in myeloid precursors, promoting multilineage hematologic improvement. This unique mechanism distinguishes this compound from other available MDS therapies such as hypomethylating agents and immunomodulatory drugs, positioning it as a promising therapeutic option for patients with low to intermediate-1 risk MDS who have failed or are ineligible for first-line therapies [1] [3].
The initial phase 1-2a multicenter, dose-escalation study evaluated intravenous this compound in 54 patients with histologically confirmed MDS across all French-American-British (FAB) classification types. In this study, this compound was administered at five dose levels (50, 100, 200, 400, and 600 mg/m²) intravenously on days 1-5 of a 14-day cycle. The hematologic improvement rates observed in this trial demonstrated the multilineage activity of this compound [1]:
These responses were accompanied by improvement in clinical symptoms, reductions in transfusion requirements, and enhancement in bone marrow maturation and cellularity. The safety profile was characterized primarily by grade 1-2 adverse events related to acute infusional hypersensitivity reactions, including chills, back pain, flushing, and nausea [1].
Based on the promising activity observed with the intravenous formulation, an oral formulation of this compound was developed and evaluated in subsequent clinical trials. A phase 2 study of oral this compound in 89 heavily pretreated patients with lower-risk MDS demonstrated that 29% of RBC transfusion-dependent patients had transfusion reduction, with 11% achieving transfusion independence. The median duration of response was 34 weeks, and multilineage responses were observed. Higher responses to this compound were noted in subsets of patients previously treated with lenalidomide, suggesting a potential role for combination therapy [2].
Table 1: Summary of Hematologic Improvement Rates with this compound in Clinical Trials
| Study | Patient Population | HI-Erythroid | HI-Neutrophil | HI-Platelet | Trilineage Response |
|---|---|---|---|---|---|
| Phase 1-2a IV (n=54) [1] | All FAB MDS types | 9/38 (24%) | 11/26 (42%) | 12/24 (50%) | 4/16 (25%) |
| Phase 2 Oral (n=89) [2] | Heavily pretreated LR-MDS | 29% (transfusion reduction) | Not specified | Not specified | Observed |
| Combination with Lenalidomide (n=19) [4] | Non-del(5q) LR-MDS | 5/14 (36%) | Not specified | 3/5 (60%) | 1/3 (33%) |
For studies evaluating this compound in MDS, the following inclusion criteria are typically applied:
Exclusion criteria typically include:
Intravenous formulation:
Oral formulation:
The International Working Group (IWG) 2006 criteria are used to assess hematologic improvement in MDS clinical trials. The following detailed protocols should be implemented for accurate response assessment:
Erythroid Response (HI-E):
Platelet Response (HI-P):
Neutrophil Response (HI-N):
Bone Marrow Assessment:
Response Duration:
Table 2: Laboratory Monitoring Schedule for this compound Clinical Trials
| Assessment | Baseline | Cycle 1-2 | Subsequent Cycles | End of Treatment |
|---|---|---|---|---|
| Complete Blood Count with Differential | X | Weekly | Day 1 of each cycle | X |
| Serum Chemistry | X | Day 1 of each cycle | Day 1 of each cycle | X |
| Bone Marrow Aspirate/Biopsy | X | - | Every 12 weeks | X |
| RBC Transfusion Record | 8-week baseline | Continuous | Continuous | Final assessment |
| Physical Examination | X | Day 1 of each cycle | Day 1 of each cycle | X |
Gene expression profiling of pre-therapy bone marrow aspirate mononuclear cells can help identify patients most likely to respond to this compound. The following protocol outlines the approach:
Sample Processing:
Microarray Analysis:
Data Analysis:
Key Predictive Signatures:
A phase 1 dose-ranging study evaluated this compound in combination with lenalidomide in 19 patients with non-deletion (5q) low to intermediate-1 risk MDS. The study design and results support the potential synergistic activity of this combination:
Dose Administration:
Efficacy Results:
Safety Profile:
Diagram 1: Molecular mechanism of this compound showing dissociation of GST P1-1 from JNK leading to hematopoietic progenitor differentiation and leukemic cell apoptosis.
Diagram 2: Hematologic improvement assessment workflow showing monitoring schedule and response confirmation protocol.
This compound represents a novel therapeutic approach for patients with lower-risk MDS through its unique mechanism of GST P1-1 inhibition and JNK pathway activation. The comprehensive assessment protocols outlined in these application notes provide researchers with standardized methodologies for evaluating hematologic improvement according to IWG criteria. The observed multilineage responses in clinical trials, including erythroid, neutrophil, and platelet improvements, along with transfusion independence in heavily pretreated patients, support the continued development of this compound as both monotherapy and in combination with other agents like lenalidomide.
Future research should focus on validating predictive biomarkers to identify patients most likely to benefit from this compound therapy, optimizing combination regimens, and exploring its potential in other hematologic disorders characterized by cytopenias. The favorable safety profile and oral administration route position this compound as a promising treatment option for patients who have failed first-line therapies or require long-term management of their MDS-related cytopenias.
The table below summarizes the frequency and severity of GI side effects reported in clinical trials for patients receiving oral this compound.
| Side Effect | Incidence (Oral this compound) | Typical Severity (Grade) | Incidence (Intravenous this compound) |
|---|---|---|---|
| Nausea | 65% of patients [1] | Mostly Grade 1 or 2 [1] [2] | 15% (Grade 1) [3] |
| Diarrhea | 43% of patients [1] | Mostly Grade 1 or 2 [1] [2] | 7% (Grade 1) [3] |
| Vomiting | 31% of patients [1] | Mostly Grade 1 or 2 [1] [2] | Not specifically reported |
| Constipation | 13% of patients [1] | Not specified | Not reported |
| Abdominal Pain | 9% of patients [1] | Not specified | Not reported |
Q1: How common and severe are this compound-related GI side effects? GI events are the most frequent side effects of oral this compound, but they are typically mild to moderate (Grade 1 or 2) in severity [1] [2]. These effects are often manageable and rarely require discontinuation of treatment.
Q2: Are GI side effects different for the oral versus intravenous formulation? Yes, the profile differs. GI effects like nausea and diarrhea are more frequently reported with the oral formulation [1]. The IV formulation is more commonly associated with mild, infusion-related reactions such as back pain, chills, and flushing [1] [3].
Q3: What is the proposed mechanism behind these GI side effects? The diagram below illustrates the cellular mechanism of this compound and a hypothesized pathway for its GI side effects.
Diagram Title: this compound Mechanism of Action & Hypothesized GI Effect Pathway
As shown above, this compound is metabolized to TLK117, which inhibits GST P1-1, leading to JNK activation and hematopoietic effects [1] [3] [4]. The direct cause of GI toxicity is not fully established but may involve local irritation from direct contact of the oral drug with the GI mucosa, or JNK pathway activation in GI tract cells.
Here are detailed methodologies for managing GI side effects, based on clinical trial protocols.
1. Dosing and Schedule Adjustments
2. Prophylactic and Supportive Medications
3. Dietary and Lifestyle Modifications
For context, here is a summary of the key design elements from a phase 2 trial of oral this compound [1]:
The table below summarizes the frequency of common infusion-related reactions observed in a phase 1-2a clinical trial of intravenous ezatiostat [1] [2].
| Adverse Event | Grade 1 Frequency | Grade 2 Frequency | Overall Notes |
|---|---|---|---|
| Back Pain | 15% | 2% | Often mild; associated with acute infusional hypersensitivity reactions [1] [2]. |
| Chills | 11% | 9% | One of the most common reactions; generally low-grade [1] [2]. |
| Flushing | 19% | 0% | Mostly mild [1] [2]. |
| Nausea | 15% | 0% | Mostly mild [1] [2]. |
| Bone Pain | 6% | 6% | [1] [2]. |
| Fatigue | 0% | 13% | [1] [2]. |
These events were generally mild to moderate (Grade 1 or 2) in severity. The study authors noted that many of these adverse events were potentially attributable to the liposomal formulation of the intravenous drug rather than the active drug itself [3] [1].
Understanding this compound's mechanism provides context for its hematopoietic effects. The diagram below illustrates the proposed molecular pathway.
As shown, the metabolites of this compound (particularly TLK117) inhibit GST P1-1, which indirectly activates JNK and promotes the growth and maturation of blood cell precursors [3]. This mechanism is distinct from the infusion reaction profile, which is likely related to the drug's physical formulation.
Here are answers to frequently asked questions for managing these reactions in a research setting.
The adverse event profile differs significantly between formulations.
No. In the phase 1-2a trial, these infusion-related reactions were not classified as Dose-Limiting Toxicities (DLTs). The drug was tolerated across all tested dose levels up to 600 mg/m² without reaching a Maximum Tolerated Dose (MTD) due to these adverse events [1].
The table below summarizes the core concepts and biomarkers related to predicting response to this compound, based on a 2012 clinical study [1].
| Aspect | Description & Relevance |
|---|---|
| Drug Mechanism | This compound inhibits Gluathione S-transferase P1-1 (GSTP1-1), activating JNK/JUN pathway to stimulate hematopoiesis [2] [1]. |
| Predictive Signature | Pre-therapy gene expression profile in bone marrow can distinguish Responders (R) from Non-Responders (NR) [1]. |
| Key Pathway Indicator | JNK/c-Jun pathway activity: Under-expressed in R, over-expressed in NR. Suggests baseline pathway activity predicts drug effect [1]. |
The following diagram outlines the key stages of a gene expression profiling study for this compound response prediction, based on the methodology from the identified research [1].
Here is a high-level overview of the key experimental steps. You will need to adapt and refine these with current best practices and kit-specific protocols.
| Stage | Key Tasks & Considerations |
|---|
| 1. Patient Sample Prep | - Cohort: Low/Int-1 risk MDS (IPSS); obtain informed consent [1].
While detailed troubleshooting requires hands-on lab experience, here are some common challenges to anticipate:
Low RNA Quality or Yield from Bone Marrow
High Background Noise in Microarray Data
Weak or Non-Significant Predictive Signature
Has the this compound response signature been validated?
Are there alternatives to microarray for this profiling?
Here are answers to common questions you might encounter during your research.
FAQ 1: What is the primary molecular mechanism of this compound? this compound is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GSTP1-1). In non-stressed cells, GSTP1-1 binds to and inhibits Jun N-terminal Kinase (JNK). This compound's active metabolites bind to GSTP1-1, causing it to dissociate from JNK. This dissociation activates JNK, leading to the phosphorylation of c-Jun. This cascade stimulates the proliferation and maturation of myeloid progenitors and can trigger apoptosis in malignant cells [1] [2].
FAQ 2: Why is the JNK pathway significant for this compound non-responders? Gene expression profiling of patient samples taken before treatment revealed a clear distinction between responders and non-responders. The genes comprising the JNK/c-Jun pathway were over-expressed in patients who were non-responders and under-expressed in those who responded to this compound. This suggests that the innate activity level of this pathway in a patient's disease biology can predict the drug's effectiveness [3].
FAQ 3: What experimental approach can predict this compound response? The most directly supported method is gene expression profiling of pre-therapy bone marrow mononuclear cells. The predictive signature involves analyzing the expression levels of genes within the JNK/c-Jun pathway. A score indicating overexpression of this pathway suggests a higher likelihood of non-response [3].
FAQ 4: Are there other factors that might influence this compound's efficacy? Recent studies in other cancers have shown that the upregulation of GSTP1 itself, driven by other oncogenic drivers (like the ASPL-TFE3 fusion protein in renal cell carcinoma), can promote cancer progression via the JNK pathway. In these contexts, targeting GSTP1 with this compound effectively inhibited tumor growth [4]. This indicates that the cellular context and the reason for high JNK pathway activity are important.
The following table summarizes the clinical trial data on this compound response in patients with lower-risk myelodysplastic syndrome (MDS), which formed the basis for the non-responder profile [3]:
| Trial Parameter | Details |
|---|---|
| Patient Population | Lower-risk MDS (Low/Int-1 by IPSS) |
| Hematologic Improvement-Erythroid (HI-E) | 9 of 38 patients (24%) |
| HI-E in RBC-transfusion-dependent, HMA-naïve | 4 of 9 patients (47%) |
| RBC-Transfusion Independence | 3 of 19 patients (16%) achieved it |
| Multilineage Responses | 4 of 16 patients (25%) with trilineage cytopenia |
| Sample Size for Profiling | 30 patients (9 responders, 21 non-responders) |
| Key Non-Responder Biomarker | Overexpression of JNK/c-Jun pathway genes in pre-therapy cells |
Methodology for Gene Expression Analysis: This protocol is based on the study that identified the JNK pathway overexpression signature [3].
The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.
Diagram 1: Molecular Mechanism of this compound and JNK Pathway Activation. This illustrates how this compound activates JNK by dissociating it from GSTP1, leading to downstream effects.
Diagram 2: Workflow for Predicting this compound Response. This chart outlines the experimental and analytical steps to identify potential non-responders based on JNK pathway gene expression.
The following table summarizes key dose schedules and hematologic improvement (HI) rates from clinical trials, based on the International Working Group (IWG) 2000 criteria [1] [2].
| Formulation | Dose Schedule | Cycle Length | Patient Population | Hematologic Improvement (HI) Rates |
|---|
| Intravenous (IV) [1] | 600 mg/m² on Days 1-5 or Days 1-3 | 21 days | MDS patients with cytopenias | HI-Erythroid (HI-E): 24% (9/38) [1] [3] HI-Neutrophil (HI-N): 42% (11/26) [1] [3] HI-Platelet (HI-P): 50% (12/24) [1] [3] | | Oral Tablets [2] [3] | 2000 - 6000 mg/day on Days 1-7 | 21 days | Low to Int-2 risk MDS | HI-Erythroid (HI-E): 11% achieved transfusion independence; 29% had transfusion reduction [3]. Most HI responses occurred at higher doses (4000-6000 mg/day) [2]. |
The diagram below illustrates the proposed mechanism by which this compound stimulates hematopoiesis.
Diagram Title: this compound Activates JNK to Stimulate Hematopoiesis
This mechanism is central to its investigational use for improving blood cell counts in MDS [1] [3].
Here are answers to common technical and clinical development questions.
Q1: What is the recommended starting dose schedule for oral this compound in future studies?
Q2: How should infusion-related adverse events with the IV formulation be managed?
Q3: What are the most common dose-limiting toxicities for the oral formulation?
When designing experiments or clinical trials, please note:
The table below summarizes the key information for this compound (also known as TLK199 or Telintra).
| Attribute | Description |
|---|---|
| Drug Name | This compound (TLK199, TER199, Telintra) [1] |
| Drug Class | Glutathione analog; Small-molecule inhibitor [1] |
| Primary Target | Glutathione S-transferase P1-1 (GSTP1-1) [1] |
| Known Indications | Myelodysplastic Syndrome (MDS) for cytopenias; investigated in lung cancer [1] [2] |
| Principal Mechanism | Binds to GST P1-1, causing it to dissociate from and activate c-Jun N-terminal kinase (JNK), promoting hematopoietic progenitor cell growth and maturation [1]. |
While direct protocols for resistance studies are not available, the following established methodologies from recent research can be adapted to investigate resistance.
This is a foundational assay for studying drug-target interaction, which can be used as a baseline to compare resistant cell lines [3].
Patient-derived organoids are a advanced model for studying tumor biology and therapy response, including immunotherapy [4] [5] [2].
Since explicit resistance mechanisms for this compound are not documented, here are targeted strategies based on general oncological research principles to guide your troubleshooting.
This compound is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GST P1-1), leading to the activation of the Jun-N-terminal kinase (JNK) pathway. This promotes the growth and maturation of hematopoietic progenitors [1] [2].
The diagram below illustrates this core signaling pathway.
This compound activates hematopoiesis via JNK pathway.
Clinical trials have demonstrated this compound's ability to elicit multi-lineage hematologic improvements in patients with lower-risk MDS. The table below summarizes key efficacy data from phase 1/2a studies.
| Hematologic Improvement (HI) Category | Patient Population | Response Rate | Key Findings | Source / Study |
|---|---|---|---|---|
| HI-Erythroid (HI-E) | 38 evaluable anemic patients | 24% (9/38) | - | Phase 1/2a (IV), 2009 [2] |
| HI-Neutrophil (HI-N) | 26 evaluable neutropenic patients | 42% (11/26) | - | Phase 1/2a (IV), 2009 [2] |
| HI-Platelet (HI-P) | 24 evaluable thrombocytopenic patients | 50% (12/24) | - | Phase 1/2a (IV), 2009 [2] |
| Trilineage Response | 16 patients with trilineage cytopenia | 25% (4/16) | Improvements in red blood cells, neutrophils, and platelets | Phase 1/2a (IV), 2009 [2] |
| RBC Transfusion Reduction | Heavily pretreated, transfusion-dependent patients in a phase 2 trial (N=89) | 29% | 11% achieved transfusion independence; median response duration was 34 weeks | Phase 2 (Oral), 2018 [1] |
Research indicates that a patient's pre-therapy gene expression profile may predict their likelihood of responding to this compound.
The following methodology was used to identify the predictive gene signature for this compound response [3].
Step 1: Patient Sample Collection & Preparation
Step 2: RNA Extraction & Microarray Processing
Step 3: Data Analysis & Signature Identification
The workflow for this protocol is summarized in the diagram below.
Workflow for predictive biomarker discovery.
Q1: What is the proposed mechanism by which this compound improves blood cell counts in MDS? this compound is metabolized to active compounds that inhibit GST P1-1. This inhibition releases the JNK enzyme from its suppressed state. Activated JNK then stimulates the proliferation and maturation of various hematopoietic progenitor cells, leading to multi-lineage improvements in blood counts [1] [2].
Q2: Are there specific patient factors that predict a better response to this compound? Emerging evidence suggests that the basal activity level of the JNK/c-Jun signaling pathway in a patient's bone marrow cells may be a key factor. Patients with lower pre-therapy expression of genes in this pathway appear more likely to achieve hematologic improvement, as this compound acts to activate this specific pathway [4] [3].
Q3: What are the common side effects associated with this compound? The safety profile differs by formulation. The intravenous (IV) liposomal formulation commonly caused mild-to-moderate infusion-related reactions (e.g., back pain, chills, flushing) [1] [2]. The oral formulation primarily causes low-grade gastrointestinal adverse events, including nausea (65%), diarrhea (43%), and vomiting (31%) [1].
The table below summarizes hematologic improvement (HI) rates from key clinical studies of this compound, based on International Working Group (IWG) 2006 criteria [1] [2].
| Study / Regimen | Patient Population | HI-Erythroid (HI-E) | HI-Platelet (HI-P) | HI-Neutrophil (HI-N) | Transfusion Independence (TI) | Key Findings |
|---|---|---|---|---|---|---|
| This compound + Lenalidomide [1] [3] | Non-del(5q) LR-MDS (n=19) | 40% (4/10 at 2000 mg) 25% (1/4 at 2500 mg) | 60% (3/5) | 33% (1/3 with HI-E+HI-N) | 43% (3/7 RBC-TD patients) | Bilineage/trilineage responses observed. Myelosuppression (thrombocytopenia, neutropenia) was consistent with lenalidomide's known profile. |
| Oral this compound Monotherapy [2] | Heavily pre-treated LR-MDS (n=89) | 29% (11/38 RBC-TD patients) | Information missing | Information missing | 27% (3/11 in prior-lenalidomide subgroup) | Well-tolerated; most AEs were Grade 1/2 GI events (nausea, diarrhea, vomiting). |
This compound is a glutathione analog inhibitor of Glutathione S-Transferase P1-1 (GST P1-1). Its mechanism can be visualized as follows:
This methodology is based on a published Phase 1 dose-ranging study [1].
1. Patient Population:
2. Drug Administration & Dosing:
3. Safety and Response Monitoring:
4. Statistical Design:
Q: How is myelosuppression managed with the this compound-lenalidomide combination?
Q: Are there biomarkers to predict response to this compound?
Q: What are the most common non-hematologic adverse events?
It is important to note that the information presented is primarily from early-phase (Phase 1/2) clinical trials published around 2012 [5] [1] [2]. While these results are promising, they establish a proof of concept rather than a standard protocol.
| Feature | Ezatiostat | Hypomethylating Agents (HMAs) |
|---|---|---|
| Drug Class | Glutathione S-transferase P1-1 (GST P1-1) inhibitor [1] [2] [3] | Azanucleosides (DNA methyltransferase inhibitors) [4] |
| Primary Mechanism | Inhibits GST P1-1, leading to JNK activation; stimulates proliferation and maturation of hematopoietic progenitors and can induce apoptosis in leukemia cells [2] [3]. | Incorporated into DNA/RNA, leading to degradation of DNA methyltransferases (DNMTs), reversal of aberrant gene silencing, and cytotoxic effects [4]. |
| Key Approved/Targeted Indications | Investigational for lower-risk MDS [5] [2] [3]. | Approved for HR-MDS and AML [4]. |
The table below compiles hematologic improvement rates from clinical trials. Note that patient populations and trial designs vary.
| Drug | Hematologic Improvement (HI) Rates (by Lineage) | Key Patient Population | Source / Trial Phase |
|---|
| This compound | HI-Erythroid (HI-E): 24% (9/38 patients) [3]. HI-Neutrophil (HI-N): 42% (11/26 patients) [3]. HI-Platelet (HI-P): 50% (12/24 patients) [3]. Trilineage Response: 25% (4/16 patients with trilineage cytopenia) [3]. | Low to Intermediate-1 risk MDS (Phase 1-2a) [3]. | | | Azacitidine | Overall Response Rate (ORR): Superior to conventional care in meta-analyses [6]. CR Rate in AML (elderly): 57.1% when combined with venetoclax [7]. | Higher-risk MDS and AML [7] [6]. | Meta-analysis & recent real-world study [7] [6]. | | Decitabine | Overall Response Rate (ORR): Higher than conventional care [6]. Complete Remission (CR) Rate: May be higher than azacitidine in some indirect comparisons, but with potentially higher hematologic toxicity [8]. | Higher-risk MDS and AML [8] [6]. | Meta-analysis & network meta-analysis [8] [6]. |
To contextualize the data above, here are the methodologies from key this compound trials:
The diagram below illustrates the proposed molecular mechanism of action of this compound, based on the research you cited.
When comparing this data, please consider these critical points:
The table below consolidates key efficacy and safety findings from this compound clinical trials. Data is primarily from studies on patients with lower-risk MDS who had limited response to previous treatments [1] [2].
| Trial Parameter | Results & Findings |
|---|---|
| Mechanism of Action | Glutathione analog inhibitor of GSTP1-1; dissociates GSTP1-1 from JNK, promoting maturation of hematopoietic progenitors and inducing apoptosis in cancer cells [1] [2]. |
| Key Efficacy Data | • Transfusion Independence (TI): 29% of RBC-transfusion-dependent patients had transfusion reduction; 11% achieved TI (Phase 2 single-agent study, n=89) [2]. • Multilineage Responses: Observed in a Phase 2 study; higher TI rate (40%) in subset of patients previously treated with lenalidomide [2]. • Combination Therapy: In a Phase 1 combo study with lenalidomide, 3 of 7 (43%) RBC transfusion-dependent patients became transfusion-independent [1]. | | Response Duration | • The median duration of hematologic response in a Phase 2 study was 34 weeks [2]. | | Safety Profile | • The most common adverse events (AEs) were Grade 1/2 gastrointestinal events (nausea, diarrhea, vomiting) [1] [2]. • Hematologic AEs (thrombocytopenia, neutropenia) in combination studies were attributed to lenalidomide [1]. |
For the key clinical trials cited, here are the methodologies used:
The diagram below illustrates the molecular mechanism of this compound as described in the research [1] [2].
This compound Mechanism of Action
This mechanism underlies this compound's dual effect: promoting healthy blood cell production while targeting dysplastic cells [1] [2].
| Inhibitor | Primary Mechanism of Action | Inhibition Specificity / Key Data | Therapeutic Context / Status |
|---|---|---|---|
| Ezatiostat (TLK199) | Prodrug metabolized to TLK117; binds GSTP1-1's G-site, disrupting its inhibition of JNK to promote cell growth/differentiation [1] [2]. | Highly selective for GSTP1-1; >50-fold higher affinity for GSTP1-1 than for GSTA or GSTM isozymes [1]. Ki for TLK117 ~400 nM [1]. | Investigational; clinical trials for myelodysplastic syndrome (MDS) [3] [2]. Acts as a myelostimulant [3]. |
| 6-thio-dG Dimer | Direct, potent inhibitor of GSTP1 enzyme activity [4]. | Competitive inhibitor with CDNB (Ki: 0.723 µM); mixed inhibition with GSH (Ki: 0.972 µM) [4]. IC₅₀: 0.339 µM [4]. | Preclinical research; telomere-targeted agent investigated for overcoming drug resistance in cancer [4]. |
| Ethacrynic Acid (EA) | Direct inhibitor; Michael addition acceptor that reacts with GSH and binds the GSTP1-1 active site [5] [6]. | Broad-spectrum inhibitor; lacks specificity for GSTP1-1 and affects other GST isozymes [6]. Identified in HTS as a potent hit [5]. | Clinically approved as a diuretic; not used for cancer therapy due to lack of specificity and side effects [5]. |
| F2 Peptide (KWRNKKFELGLEFPNL) | Peptide-based competitive inhibitor derived from GST sequence [7]. | Competitive inhibitor; designed to mimic substrate binding [7]. Order of inhibition efficiency: Tannic acid > Cibacron blue > F2 peptide > Hematin > F1 peptide > Ethacrynic acid [7]. | Research tool; demonstrates proof-of-concept for peptide inhibitors; not a developed drug [7]. |
Understanding the experimental basis for this data is crucial for interpretation and replication.
The standard method for evaluating GSTP1-1 activity and inhibition is a spectrophotometric assay that measures the enzyme's conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This reaction produces a GSH-CDNB conjugate that absorbs light at 340 nm [4] [5].
To characterize how an inhibitor works, kinetic studies are performed:
The following diagrams illustrate the distinct mechanisms by which this compound and direct enzymatic inhibitors function.
The following table summarizes the safety and hematologic improvement data for this compound from phase 1-2a clinical trials in patients with MDS [1] [2].
| Parameter | Details |
|---|---|
| Approval Status | Investigational; not approved in the US or other regions [3]. |
| Mechanism of Action | Glutathione S-transferase P1-1 (GSTP1-1) inhibitor; activates JNK/JUN pathway to stimulate hematopoiesis [3] [4] [2]. |
| Tested Formulations | Intravenous liposomal injection; oral tablets (in phase 2 development) [1] [2]. |
| Most Common Adverse Events (AEs) | Mostly Grade 1 or 2 infusion-related reactions: chills, flushing, back pain, nausea, bone pain, fatigue, extremity pain, dyspnea, diarrhea [1] [2]. |
| Hematologic Improvement-Erythroid (HI-E) | 24% (9 out of 38 evaluable patients) [1] [2]. |
| Hematologic Improvement-Neutrophil (HI-N) | 42% (11 out of 26 evaluable patients) [1] [2]. |
| Hematologic Improvement-Platelet (HI-P) | 50% (12 out of 24 evaluable patients) [1] [2]. |
| Trilineage Response | 25% (4 out of 16 patients with trilineage cytopenia) [1] [2]. |
This compound is a glutathione analog that targets the enzyme Glutathione S-transferase P1-1 (GSTP1-1). The diagram below illustrates its proposed mechanism for stimulating hematopoiesis.
In this pathway, this compound inhibits GSTP1-1, which normally binds to and suppresses Jun-N-terminal Kinase (JNK). This inhibition leads to JNK activation, which in turn phosphorylates and activates the c-JUN transcription factor, ultimately promoting the proliferation and maturation of hematopoietic progenitors [3] [4] [2].
The key safety and efficacy data for this compound were obtained from a phase 1-2a, multicenter, open-label, dose-escalation study [1] [2].
The table below summarizes the key findings from the identified clinical trial of this compound in combination with lenalidomide.
| Trial Phase | Disease Area | Patient Population | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Phase 1 Dose-Ranging [1] | Myelodysplastic Syndromes (MDS) [1] | Non-deletion(5q) low to intermediate-1 risk MDS; Not lenalidomide-refractory [1] | 40% (4/10) erythroid response in 2000 mg this compound group; One patient became transfusion-independent after lenalidomide monotherapy failure [1] | [1] |
For researchers, here are the methodological details from the published MDS study:
While direct data on this compound is lacking, the search results extensively cover the significant clinical challenge of lenalidomide-refractory multiple myeloma, which may provide context for future research.
The diagram below illustrates the established mechanism of lenalidomide resistance in multiple myeloma cells.
Given the lack of data for this compound, current research focuses on other strategies to overcome lenalidomide resistance:
The table below summarizes the hematologic improvement (HI) response rates observed with ezatiostat in clinical trials, based on IWG 2006 criteria [1].
| Lineage of Improvement | Response Rate (this compound) | Patient Population (from clinical trials) |
|---|---|---|
| Erythroid (HI-E) | 24% (9/38 patients) [1] [2] | Transfusion-dependent, lower-risk MDS [1] |
| Neutrophil (HI-N) | 42% (11/26 patients) [1] [2] | Patients with baseline neutropenia [1] |
| Platelet (HI-P) | 50% (12/24 patients) [1] [2] | Patients with baseline thrombocytopenia [1] |
| Trilineage Response | 25% (4/16 patients) [1] [2] | Patients with trilineage cytopenia [1] |
Note on Growth Factors: In contrast, hematopoietic growth factors like erythropoiesis-stimulating agents (ESAs) and granulocyte colony-stimulating factors (G-CSFs) typically target single blood cell lineages [3] [4]. Their use is guided by organizations like NCCN for specific conditions such as chemotherapy-induced anemia or neutropenia [3] [4].
This compound is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GSTP1-1) [2] [5]. In cells, GSTP1-1 binds to and inhibits Jun N-terminal Kinase (JNK), a key regulator of cell proliferation and differentiation [6] [2]. This compound causes the dissociation of the GSTP1-1/JNK complex, leading to JNK activation. Activated JNK then phosphorylates c-Jun, which stimulates the proliferation and maturation of hematopoietic progenitor cells across all myeloid lineages [1] [2]. This mechanism underpins the observed multilineage responses.
This mechanism can be visualized as follows:
The primary data on this compound's efficacy comes from Phase 1-2a and Phase 2 clinical trials [1] [2] [7]:
For researchers and drug development professionals, the data suggests:
Although both are hypomethylating agents (HMAs), azacitidine and decitabine have distinct structural and mechanistic profiles, as summarized in the table below.
| Feature | Azacitidine (AZA) | Decitabine (DAC) | | :--- | :--- | :--- | | Chemical Structure | Ribonucleoside [1] | Deoxyribonucleoside [1] | | Primary Incorporation | Incorporated into both RNA (80-90%) and DNA (10-20%) [1] [2] | Incorporated into DNA only [1] [3] | | Key DNA-Mediated Action | Covalent binding and depletion of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and gene reactivation [2]. | Covalent binding and depletion of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and gene reactivation [4]. | | Key RNA-Mediated Action Incorporation into RNA disrupts RNA processing and inhibits protein synthesis, contributing to cytotoxicity [1] [3]. | Not applicable [3]. | | Dose-Dependent Effects | At low doses: DNA hypomethylation and gene reactivation. At high doses: Direct cytotoxicity [4]. | At low doses: DNA hypomethylation and gene reactivation. At high doses: Direct cytotoxicity [4]. |
The following diagram illustrates the distinct cellular pathways and effects of these two drugs.
Indirect comparisons from meta-analyses show nuanced differences in clinical outcomes and safety for patients with higher-risk MDS (HR-MDS) and AML. The table below summarizes these findings.
| Outcome Measure | Azacitidine (AZA) vs. CCR | Decitabine (DAC) vs. CCR | Indirect Comparison (DAC vs. AZA) |
|---|---|---|---|
| Overall Survival (OS) | Significant improvement [1] [5] | Improvement less certain; not always statistically significant [1] [5] | No significant difference found via indirect comparison [1] |
| Complete Remission (CR) Rate | Improves vs. CCR [1] | Improves vs. CCR [1] | DAC may yield higher CR rates in AML and MDS [1] |
| Overall Response Rate (ORR) | Improves vs. CCR [1] | Improves vs. CCR [1] | No significant difference found via indirect comparison [1] |
| Key Safety Differences (Grade 3/4) | - | - | DAC associated with significantly higher risk of anemia, febrile neutropenia, and leukopenia [1] |
For researchers, key experimental findings and methodologies from the literature are outlined below.
This compound is a glutathione analog prodrug whose active form, TLK117, inhibits the enzyme Glutathione S-Transferase P1-1 (GSTP1) [1] [2] [3]. In normal cellular conditions, GSTP1 binds to and inhibits c-Jun N-terminal kinase (JNK), a key signaling kinase [4] [5]. By inhibiting GSTP1, this compound promotes the dissociation of the GSTP1-JNK heterocomplex, leading to JNK activation through phosphorylation [2] [4] [5]. Activated JNK (phospho-JNK) then phosphorylates its downstream target, the transcription factor c-Jun, on specific sites like Ser63 and Ser73 [6] [2]. Phosphorylated c-Jun (phospho-c-Jun) ultimately translocates to the nucleus and stimulates the expression of genes involved in cellular proliferation, differentiation, and apoptosis [2]. This mechanism is central to its therapeutic effects in conditions like myelodysplastic syndrome (MDS), where it helps stimulate the maturation of blood cells [1] [2].
The following diagram illustrates this signaling pathway and the points of verification through experimental assays.
The activation of the JNK pathway by this compound has been verified using various experimental methods across multiple studies. The table below summarizes key evidence.
| Evidence Type | Experimental System/Model | Key Findings | Citation |
|---|---|---|---|
| Indirect (Clinical Correlation) | Bone marrow from MDS patients | Gene expression profile of responders showed under-expression of JNK/c-Jun pathway genes, consistent with pathway activation being a drug effect. | [1] |
| Direct (Pathway Activation) | Porcine spermatozoa | Pharmacological dissociation of GSTP1-JNK complex led to JNK phosphorylation and impaired sperm function. | [4] |
| Direct (Pathway Activation) | TFE3-translocation Renal Cell Carcinoma | Confirmed GSTP1 promotes progression via JNK pathway; inhibition by this compound suppressed tumor growth. | [5] |
| Functional Response | MDS clinical trials | Multilineage hematologic improvements (red blood cells, neutrophils, platelets) observed, consistent with stimulated differentiation. | [1] [2] |
For researchers aiming to verify this mechanism, here are detailed methodologies for key assays, as referenced in the search results.
Gene Expression Profiling (Clinical Correlation)
Immunoblotting (Western Blot) for JNK Activation
The following diagram outlines the general workflow for experimentally verifying this compound's mechanism of action.
When designing experiments to validate this compound's mechanism, please consider the following: